1-Formyl-4-(3-chloropropyl)piperazine
Description
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-(3-chloropropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C8H15ClN2O/c9-2-1-3-10-4-6-11(8-12)7-5-10/h8H,1-7H2 |
InChI Key |
QEUVPHDREOBVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : The formyl group in this compound enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or phenyl substituents .
- Lipophilicity : Compounds with aromatic substituents (e.g., 3-chlorophenyl or phenylethyl groups) exhibit higher lipophilicity, which improves blood-brain barrier penetration in CNS-targeting drugs .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine) achieve 88% yield in 40 seconds , outperforming conventional methods (60% in 7 hours) .
2.2. Physicochemical Properties
- Melting Points: this compound: Not reported, but formylation typically reduces melting points compared to hydrochloride salts. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (HCl salt): 199–204°C .
Preparation Methods
Direct Alkylation of Piperazine with 1-Bromo-3-chloropropane
Piperazine’s bifunctional amine structure allows for selective monoalkylation under controlled conditions. In a representative procedure, piperazine is reacted with 1-bromo-3-chloropropane in a polar aprotic solvent such as acetone or dimethylformamide (DMF). The reaction is typically conducted at 0–10°C to minimize dialkylation, with sodium hydroxide or potassium carbonate serving as a base to deprotonate the amine. For example, a 72.6% yield of 4-(3-chloropropyl)piperazine was achieved using a 1:1 molar ratio of piperazine hydrochloride to 1-bromo-3-chloropropane in an acetone-water mixture at 25–30°C.
Key Reaction Parameters:
Multi-Step Synthesis via Diethanolamine Derivatives
An alternative route, detailed in patent CN104402842A, begins with diethanolamine. Thionyl chloride converts diethanolamine to di(2-chloroethyl)methylamine hydrochloride, which subsequently reacts with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is then alkylated with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. While this method introduces a chlorophenyl substituent, it demonstrates the feasibility of constructing the 4-(3-chloropropyl)piperazine moiety under mild conditions (0–10°C) with a 65% yield in the final step.
Formylation of 4-(3-Chloropropyl)piperazine
Introducing the formyl group at the 1-position of 4-(3-chloropropyl)piperazine represents a critical challenge, requiring selective functionalization of the secondary amine. Although explicit protocols for this step are absent in the provided sources, standard formylation strategies for amines can be extrapolated.
Formic Acid-Mediated Formylation
A straightforward approach involves refluxing 4-(3-chloropropyl)piperazine with excess formic acid. This method, widely used for formylating secondary amines, proceeds via the formation of an amide bond. For instance, reaction at 100°C for 6–8 hours in anhydrous conditions typically affords the formylated product. However, this method may require subsequent purification via recrystallization or column chromatography to remove unreacted starting materials.
Mixed Anhydride Methods
Higher yields and selectivity can be achieved using acetic-formic anhydride. In this protocol, 4-(3-chloropropyl)piperazine is treated with acetic-formic anhydride in dichloromethane at room temperature. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into an organic phase. This method avoids the high temperatures of formic acid-mediated reactions, reducing the risk of decomposition.
Comparative Analysis of Formylation Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Formic Acid Reflux | 100°C, 6–8 h, neat | Simple setup, low cost | Moderate yields, purification challenges |
| Acetic-Formic Anhydride | RT, 2–4 h, CH<sub>2</sub>Cl<sub>2</sub> | Higher selectivity, mild conditions | Requires anhydrous conditions |
Integrated Synthesis Pathway
Combining the above steps, a plausible synthesis of this compound involves:
-
Alkylation: React piperazine with 1-bromo-3-chloropropane to yield 4-(3-chloropropyl)piperazine.
-
Formylation: Treat the intermediate with acetic-formic anhydride to introduce the formyl group.
-
Purification: Isolate the product via recrystallization (ethanol/water) or silica gel chromatography.
Optimization Considerations:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may complicate purification.
-
Temperature Control: Low temperatures during alkylation prevent dialkylation, while room-temperature formylation minimizes side reactions.
-
Scaling: The reaction is scalable to preparative levels, as evidenced by HPLC-compatible purification protocols.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a Newcrom R1 column (5 µm, 4.6 × 150 mm) effectively separates this compound from impurities. A mobile phase of acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid achieves baseline resolution at a flow rate of 1.0 mL/min. This method is adaptable to ultra-performance liquid chromatography (UPLC) for faster analysis.
Q & A
Q. What are the standard synthetic routes for 1-Formyl-4-(3-chloropropyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves two key steps: (1) formylation of 1-(3-hydroxypropyl)piperazine using excess methyl formate under reflux, followed by vacuum distillation to purify the intermediate, and (2) chlorination of the hydroxyl group using thionyl chloride (SOCl₂) under reflux. Reaction parameters such as temperature (80–100°C for SOCl₂), solvent choice (toluene or acetonitrile), and purification methods (distillation or chromatography) critically influence yield and purity .
Q. How does the molecular structure of this compound influence its physicochemical properties?
The compound features a piperazine core with a formyl group at position 1 and a 3-chloropropyl chain at position 3. The chloroalkyl group enhances lipophilicity, impacting solubility and membrane permeability, while the formyl group introduces polarity, affecting hydrogen-bonding potential. These structural attributes are critical for its reactivity in nucleophilic substitutions and coordination chemistry .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing antipsychotics (e.g., fluphenazine) and antidepressants (e.g., trazodone). Its chloroalkyl chain enables further functionalization, such as coupling with phenothiazine moieties to develop dopamine receptor ligands .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?
Microwave irradiation significantly reduces reaction times and enhances yields. For example, synthesizing 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine under microwave conditions (40 seconds, acetonitrile solvent) achieves an 88% yield, compared to 60% over 7 hours via conventional heating. Optimization parameters include microwave power (300–600 W), solvent dielectric properties, and temperature control to prevent side reactions .
Q. What analytical methods are recommended for detecting genotoxic impurities in pharmaceutical formulations containing this compound?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. For example, a validated method with a C18 column (2.1 × 100 mm, 1.7 µm), mobile phase (0.1% formic acid in water/acetonitrile), and multiple reaction monitoring (MRM) can quantify impurities like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride at limits of 0.1 ppm. Stability studies confirm sample integrity for 24 hours .
Q. How do computational models predict the biological activity of derivatives of this compound?
Molecular docking studies (e.g., using AutoDock Vina) analyze interactions with target receptors like 5-HT₁A or dopamine D₂. For instance, derivatives with extended chloroalkyl chains show higher binding affinity due to hydrophobic interactions with receptor pockets. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance pharmacokinetic profiles .
Q. What strategies mitigate side reactions during the chlorination step in synthesis?
Controlling stoichiometry (excess SOCl₂), slow addition rates, and inert atmospheres (N₂/Ar) minimize hydrolysis of the chloropropyl intermediate. Post-reaction neutralization with sodium carbonate and distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) enhance purity .
Q. How does this compound behave as a ligand in coordination chemistry?
The piperazine nitrogen atoms act as Lewis bases, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes. Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography characterize these complexes, revealing octahedral geometries and potential applications in catalysis or magnetic materials .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Distillation: Effective for removing low-boiling-point byproducts (e.g., methyl formate) under vacuum (e.g., 0.5 mmHg, 80°C).
- Column Chromatography: Silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) resolves polar impurities.
- Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals (>97%) .
Q. How should stability studies be designed for formulations containing this compound?
Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) assesses degradation. Forced degradation (acid/alkali hydrolysis, oxidative stress) identifies major impurities. LC-MS/MS tracks degradation pathways, such as dechlorination or formyl group hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
